molecular formula C8H13Cl2NO B3336821 Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- CAS No. 39098-08-3

Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-

Cat. No.: B3336821
CAS No.: 39098-08-3
M. Wt: 210.1 g/mol
InChI Key: OJUXZSJOJZIWDH-UHFFFAOYSA-N
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Description

Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- is a chemical compound with the molecular formula C8H13Cl2NO It is known for its unique structure, which includes two chlorine atoms attached to the acetamide group, along with propenyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- typically involves the reaction of 2,2-dichloroacetamide with propenyl and propyl amines under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of simpler amides.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of simpler amides or amines.

Scientific Research Applications

Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include the disruption of metabolic processes or signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-chloro-N,N-di-2-propenyl-: Similar structure but with only one chlorine atom.

    Acetamide, 2,2-dichloro-N-(cyclopropylmethyl)-N-2-propenyl-: Contains a cyclopropylmethyl group instead of a propyl group.

    Acetamide, 2,2-dichloro-: Lacks the propenyl and propyl groups.

Uniqueness

Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both propenyl and propyl groups, along with two chlorine atoms, makes it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

2,2-dichloro-N-prop-2-enyl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUXZSJOJZIWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC=C)C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613167
Record name 2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39098-08-3
Record name 2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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